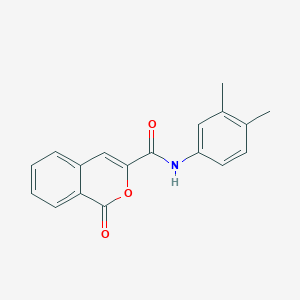
N-(3,4-dimethylphenyl)-1-oxo-1H-isochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
WAY-324653 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-324653 has several scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies to understand its reactivity and interaction with other molecules.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-324653 involves its interaction with specific molecular targets and pathways. It acts as an inhibitor, binding to its target and preventing the normal function of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
WAY-324653 can be compared with other similar compounds, such as:
WAY-100635: Another inhibitor with a similar structure but different biological activity.
WAY-123456: A compound with similar molecular weight and reactivity but different applications.
If you have any more questions or need further details, feel free to ask!
Biological Activity
N-(3,4-dimethylphenyl)-1-oxo-1H-isochromene-3-carboxamide is a synthetic organic compound belonging to the isochromene class. With a molecular formula of C18H15NO3 and a molar mass of approximately 293.3166 g/mol, this compound features a carboxamide functional group that contributes to its chemical reactivity and potential biological activities. Isochromenes are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.
Chemical Structure
The structural characteristics of this compound are pivotal in determining its biological activity. The compound's unique substitution pattern on the isochromene backbone may influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C18H15NO3 |
| Molar Mass | 293.3166 g/mol |
| IUPAC Name | This compound |
| Structural Features | Isochromene framework with a carboxamide group |
Biological Activity
Research indicates that compounds within the isochromene family exhibit various biological activities:
- Antioxidant Activity : Isochromenes have been reported to possess significant antioxidant properties. A study on related compounds showed that certain isochromene derivatives exhibited antioxidant activity significantly higher than ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .
- Antiplatelet Activity : Compounds similar to this compound have demonstrated antiplatelet effects. Research has highlighted that certain isochromenes can inhibit platelet aggregation induced by arachidonic acid, indicating potential therapeutic applications in cardiovascular diseases .
- Anti-inflammatory Effects : The anti-inflammatory properties of isochromenes are under investigation, with some derivatives showing promise in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines . This suggests that this compound may also possess similar anti-inflammatory capabilities.
The mechanism by which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may interact with specific proteins or enzymes involved in oxidative stress and inflammatory pathways. For instance:
- Enzyme Interaction : The compound may modulate enzyme activity related to inflammation and oxidative stress.
Case Study 1: Antioxidant Properties
In a comparative study involving various isochromene derivatives, five compounds were found to exhibit antioxidant activities that were 7-fold to 16-fold more potent than ascorbic acid in DPPH assays. This highlights the potential of this compound as a strong antioxidant agent .
Case Study 2: Antiplatelet Activity
Another study demonstrated that several synthesized isochromenes exhibited potent antiplatelet activity compared to aspirin. The findings suggested that these compounds could serve as alternatives for managing thrombotic conditions .
Case Study 3: Anti-inflammatory Effects
Research evaluating the anti-inflammatory effects of related compounds indicated significant inhibition of pro-inflammatory cytokines in cell models exposed to lipopolysaccharides (LPS). This suggests that this compound may also inhibit inflammatory pathways effectively .
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-oxoisochromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO3/c1-11-7-8-14(9-12(11)2)19-17(20)16-10-13-5-3-4-6-15(13)18(21)22-16/h3-10H,1-2H3,(H,19,20) |
InChI Key |
SPKVDCZBIWCMTN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















